molecular formula C44H32N4O6S2 B607454 Fimaporfin CAS No. 1443547-43-0

Fimaporfin

货号 B607454
CAS 编号: 1443547-43-0
分子量: 776.88
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fimaporfin, also known as TPCS2a, is a potent chlorin-based photosensitizer . It is a photosensitiser drug being developed by PCI Biotech AS for use in novel Photochemical Internalisation (PCI) technology . PCI technology is designed to enhance the effects of other drugs in a site-specific, light-directed manner and is used to re-localise endocytosed molecules from endosomes to cytosol .


Synthesis Analysis

Fimaporfin has been developed by di-imide reduction of disulfonated tetraphenyl porphine (TPPS (2a)) . The synthesized TPCS (2a) contains 3 isomers as shown by HPLC with low (<4%) inter-batch variation with respect to isomer formation, less than 0.5% (w/w) of the starting material TPPS (2a) and absorbs light at 652 nm .


Molecular Structure Analysis

Fimaporfin is an endosomal/lysosomal-localizing photosensitizer . Its chemical formula is C44H32N4O6S2 .


Chemical Reactions Analysis

Light-controlled activation of the photosensitizer leads to reactions with molecular oxygen (O2) and the formation of ROS species, primarily singlet oxygen .

科学研究应用

  1. 增强癌症药物效果:Fimaporfin用于光化内化(PCI),这是一种用于增强癌症药物局部治疗效果的技术。一项研究显示,使用fimaporfin的gemcitabine进行PCI在无法手术切除的肝门区胆管癌患者中显示出有希望的结果。这种方法耐受性良好,没有剂量限制性毒性,使大多数可评估患者实现疾病控制(Trojan et al., 2022)

  2. 增强疫苗免疫反应:另一个应用领域是疫苗增强。使用fimaporfin配制的疫苗FimaVacc显示出改善MHC I类抗原呈递,从而增强细胞毒性和辅助T细胞反应。一项I期临床研究表明,fimaVacc安全地增强了人类对HPV肽疫苗的T细胞反应(Selbo et al., 2019)

  3. 声动力疗法:Fimaporfin还在声动力疗法中进行研究,这是一种用于治疗癌症等疾病的光动力疗法的替代方法。一项研究检查了fimaporfin与抗癌药物博莱霉素的超声激活,称为声化内化,并发现显著抑制了胶质瘤单层细胞的存活率(Høgset et al., 2020)

安全和危害

The primary objective of a study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe Fimaporfin dose for later clinical studies .

未来方向

Fimaporfin has received Orphan Drug Designation in South Korea for combination treatment with gemcitabine in patients with inoperable locally advanced or metastatic bile duct cancer (cholangiocarcinoma) . This suggests that Fimaporfin has potential for further development and application in cancer treatment.

属性

IUPAC Name

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQERPKMNDVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H96N12O18S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fimaporfin

CAS RN

1443547-43-0
Record name Fimaporfin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
93
Citations
P Enzian, R Rahmanzadeh - Pharmaceutics, 2023 - mdpi.com
… We investigate the intracellular delivery of Bleomycin after PCI with the photosensitizer Fimaporfin. A systematic variation of Bleomycin and Fimaporfin concentrations and light …
Number of citations: 9 www.mdpi.com
PK Selbo, S Janetzki, MJP Welters, M Håkerud… - Annals of …, 2019 - Elsevier
Background FimaVacc is a vaccine formulated by the photosensitising compound fimaporfin and a toll-like receptor (TLR) agonist, and is administered intradermally followed by …
Number of citations: 5 www.sciencedirect.com
JJW Wong, S Lorenz, PK Selbo - Biomedicine & Pharmacotherapy, 2022 - Elsevier
The vitamin A metabolite all-trans retinoic acid (ATRA; tretinoin) has anticancer potential. However, lack of clinical success has prevented its approval for solid tumours. Herein, we …
Number of citations: 3 www.sciencedirect.com
M Loof - Cancer Vaccines: Time to Think Differently!, 2021 - books.google.com
Methods: The primary objective of the study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe fimaporfin dose for later clinical studies. A …
Number of citations: 0 books.google.com
J Trojan, A Hoffmeister, B Neu, S Kasper… - The …, 2022 - academic.oup.com
… In this phase I fimaporfin dose-escalation study in patients with inoperable perihilar CCA, we … Most photosensitivity reactions occurred within 30 days of fimaporfin administration, with …
Number of citations: 10 academic.oup.com
T Otterhaug, S Janetzki, MJP Welters… - Frontiers in …, 2021 - frontiersin.org
… In PCI vaccination a mixture of the photosensitizing compound fimaporfin, vaccine antigens, and an adjuvant is administered intradermally followed by illumination of the vaccination site…
Number of citations: 15 www.frontiersin.org
JN Le, SJ Madsen, OA Gederaas… - Clinical Oncology …, 2020 - digitalscholarship.unlv.edu
… We have examined ultrasonic activation of disulfonated tetraphenyl chlorin (fimaporfin) … alone, focused ultrasound activation of fimaporfin together with BLM significantly inhibits the …
Number of citations: 0 digitalscholarship.unlv.edu
JJW Wong, PK Selbo - Journal of Photochemistry and Photobiology B …, 2021 - Elsevier
… it co-localizes with the PCI photosensitizer fimaporfin (TPCS 2a ). Moreover, light-controlled endosomal/lysosomal escape of the anti-PD-L1 antibody and fimaporfin into the cytosol was …
Number of citations: 6 www.sciencedirect.com
T Otterhaug - … , M.. P., Hakerud, M., Nedberg,. G …, 2021 - scholarlypublications …
Methods: The primary objective of the study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe fimaporfin dose for later clinical studies. A …
OA Gederaas, A Sharma, S Mbarak, B Sporsheim… - Molecular …, 2023 - pubs.rsc.org
… Fimaporfin-based PCI has also been shown to enhance the … molecular mechanisms underlying fimaporfin-enhanced BLM … by either single treatment or combined fimaporfin/BLM (BLM …
Number of citations: 2 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。